molecular formula C10H11F2NO3 B3091694 2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid CAS No. 1218463-19-4

2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid

Cat. No.: B3091694
CAS No.: 1218463-19-4
M. Wt: 231.2 g/mol
InChI Key: BKVQCKOCBSJQSZ-UHFFFAOYSA-N
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Description

2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of phenylpropanoic acid, featuring an amino group and a difluoromethoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(difluoromethoxy)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with glycine to form the corresponding α,β-unsaturated aldehyde.

    Reduction: The α,β-unsaturated aldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is converted to the corresponding amine through a reductive amination process, typically using ammonia and a reducing agent like sodium cyanoborohydride.

    Hydrolysis: The final step involves the hydrolysis of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The difluoromethoxy group can be reduced to a methoxy group under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of 2-nitro-3-[2-(difluoromethoxy)phenyl]propanoic acid.

    Reduction: Formation of 2-Amino-3-[2-(methoxy)phenyl]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions with active sites, while the difluoromethoxy group can enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-[2-(methoxy)phenyl]propanoic acid
  • 2-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid
  • 2-Amino-3-[2-(chloromethoxy)phenyl]propanoic acid

Uniqueness

2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity.

Properties

IUPAC Name

2-amino-3-[2-(difluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c11-10(12)16-8-4-2-1-3-6(8)5-7(13)9(14)15/h1-4,7,10H,5,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVQCKOCBSJQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid
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2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid
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Reactant of Route 6
2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid

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